|

REACTION_CXSMILES

|

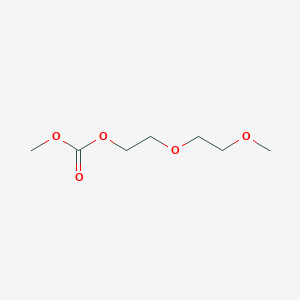

[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6]CO.[C:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11].C[O-].[Na+]>>[C:9](=[O:14])([O:12][CH2:13][CH2:1][O:2][CH2:3][CH2:4][O:5][CH3:6])[O:10][CH3:11] |f:2.3|

|

|

Name

|

|

|

Quantity

|

144.2 g

|

|

Type

|

reactant

|

|

Smiles

|

COCCOCCO

|

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

sodium methoxide

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCCOCCO

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

84 °C

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

equipped with a 14 inch distillation column, distillation head, and magnetic stirbar

|

|

Type

|

CUSTOM

|

|

Details

|

The system was evacuated

|

|

Type

|

CUSTOM

|

|

Details

|

purged three times with nitrogen using a Firestone valve

|

|

Type

|

WAIT

|

|

Details

|

left under a constant nitrogen atmosphere

|

|

Type

|

CUSTOM

|

|

Details

|

A total of 49.8 grams of methanol was removed over a period of 3 hours

|

|

Duration

|

3 h

|

|

Type

|

CUSTOM

|

|

Details

|

after which time the stopcock was closed

|

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux overnight

|

|

Duration

|

8 (± 8) h

|

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to room temperature

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

ADDITION

|

|

Details

|

charged (429 grams) to a 500 milliliter round bottom flask

|

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation head and magnetic stirbar

|

|

Type

|

CUSTOM

|

|

Details

|

Excess dimethyl carbonate (boiling point 90° C.) was removed overhead

|

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was then cooled

|

|

Type

|

CUSTOM

|

|

Details

|

removed overhead (boiling point 115°-125° C.)

|

|

Type

|

CUSTOM

|

|

Details

|

A total of 193 grams (ca. 90% yield) was obtained

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(OC)(OCCOCCOC)=O

|

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |